Ethyl 2-methyl-5-nitrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-5-nitrofuran-3-carboxylate is an organic compound with the molecular formula C8H9NO5. It belongs to the class of nitrofurans, which are known for their diverse biological activities. This compound is characterized by a furan ring substituted with a nitro group, a methyl group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of 2-methylfuran using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The resulting nitro compound is then esterified with ethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts such as graphene oxide can enhance the efficiency of the esterification step .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-nitrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the furan ring .
Scientific Research Applications
Ethyl 2-methyl-5-nitrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-nitrofuran-3-carboxylate involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl 2-methyl-5-nitrofuran-3-carboxylate can be compared with other nitrofuran derivatives such as:
- Methyl 5-nitrofuran-2-carboxylate
- 2-Acetyl-5-nitrofuran
- 5-Nitrofuran-2-carbaldehyde
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
68967-34-0 |
---|---|
Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
ethyl 2-methyl-5-nitrofuran-3-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-3-13-8(10)6-4-7(9(11)12)14-5(6)2/h4H,3H2,1-2H3 |
InChI Key |
KZFGYEFENLTRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.